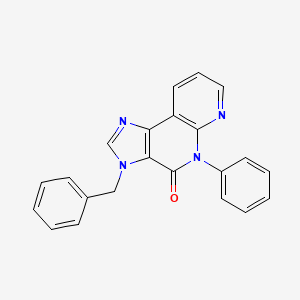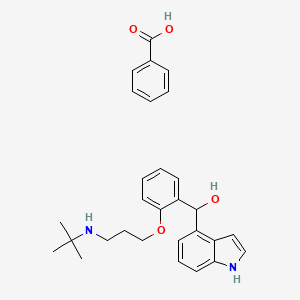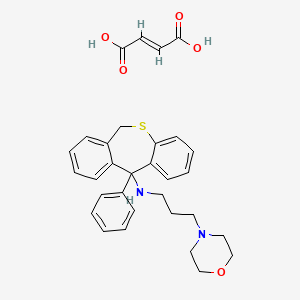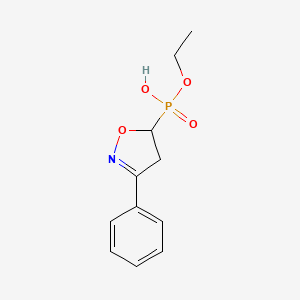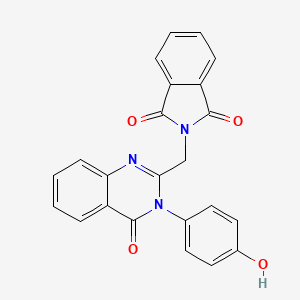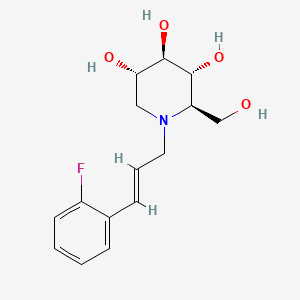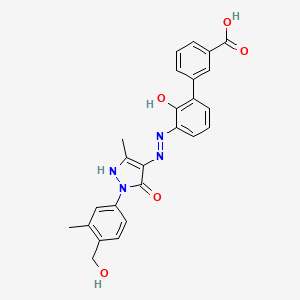
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride is a complex organic compound that features a pyrido-oxazinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazinone core, followed by the introduction of the phenyl and pyrrolidinyl groups. Common reagents used in these reactions include phenylboronic acid, pyrrolidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in the biological pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
Uniqueness
The dihydrochloride form of the compound is unique due to its enhanced solubility and stability compared to its non-hydrochloride counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are critical factors.
Propiedades
Número CAS |
88809-63-6 |
|---|---|
Fórmula molecular |
C19H23Cl2N3O2 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C19H21N3O2.2ClH/c23-18-14-24-17-9-6-10-20-19(17)22(18)16(13-21-11-4-5-12-21)15-7-2-1-3-8-15;;/h1-3,6-10,16H,4-5,11-14H2;2*1H |
Clave InChI |
LZOZHJCAFCUNNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(C2=CC=CC=C2)N3C(=O)COC4=C3N=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


